trans-3-(Boc-amino)-4-methoxypyrrolidine

Description

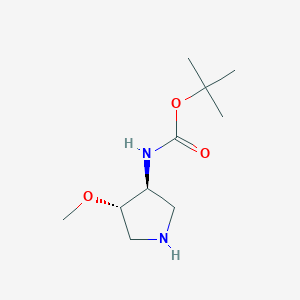

trans-3-(Boc-amino)-4-methoxypyrrolidine (CAS: 128739-92-4) is a pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protective group at the 3-position and a methoxy substituent at the 4-position of the pyrrolidine ring. The compound is widely utilized as a chiral building block in pharmaceutical synthesis, particularly in the development of enzyme inhibitors, receptor modulators, and other bioactive molecules. Its structural rigidity and stereochemical stability make it valuable for designing conformationally constrained analogs .

Properties

IUPAC Name |

tert-butyl N-(4-methoxypyrrolidin-3-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12-7-5-11-6-8(7)14-4/h7-8,11H,5-6H2,1-4H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIGDOXPNNMFBNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CNCC1OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128739-89-9 | |

| Record name | rac-tert-butyl N-[(3R,4S)-4-methoxypyrrolidin-3-yl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-3-(Boc-amino)-4-methoxypyrrolidine typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Boc-Protected Amino Group: The Boc-protected amino group is introduced using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

Methoxylation: The methoxy group is introduced at the 4-position using a suitable methoxylating agent under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This often includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: trans-3-(Boc-amino)-4-methoxypyrrolidine can undergo oxidation reactions to form corresponding N-oxides or other oxidized derivatives.

Reduction: The compound can be reduced to remove the Boc protecting group, revealing the free amino group.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and palladium on carbon (Pd/C) under hydrogen atmosphere.

Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols can be used for substitution reactions.

Major Products:

Oxidation: N-oxides or other oxidized derivatives.

Reduction: Free amino derivatives.

Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

- Used as a building block in the synthesis of more complex organic molecules.

- Employed in the development of new synthetic methodologies.

Biology:

- Investigated for its potential as a bioactive compound in various biological assays.

- Studied for its interactions with biological macromolecules.

Medicine:

- Explored for its potential therapeutic applications, including as a precursor for drug development.

- Evaluated for its pharmacokinetic and pharmacodynamic properties.

Industry:

- Utilized in the production of fine chemicals and pharmaceuticals.

- Applied in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of trans-3-(Boc-amino)-4-methoxypyrrolidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The Boc protecting group can be removed under acidic conditions, revealing the free amino group, which can then participate in various biochemical pathways.

Comparison with Similar Compounds

Key Properties :

- Purity : ≥97% (commercial grade)

- Molecular Formula : C₁₁H₂₀N₂O₃

- Storage : Stable at room temperature under dry conditions .

The following table summarizes structural analogs of trans-3-(Boc-amino)-4-methoxypyrrolidine, highlighting differences in substituents, biological activity, and applications:

Structural and Functional Insights :

Substituent Effects :

- Methoxy vs. Ethoxy : The 4-methoxy group in the target compound provides moderate electron-donating effects, influencing hydrogen bonding and solubility. Ethoxy analogs (e.g., CAS 708273-40-9) exhibit higher lipophilicity, impacting membrane permeability .

- Aromatic vs. Aliphatic Groups : Compounds with aromatic substituents (e.g., 3-methoxyphenyl in CAS 1217740-96-9) show enhanced binding to hydrophobic enzyme pockets, as observed in kinase inhibitors .

- COX-2 Inhibition: Analogs with dimethoxyphenyl groups (e.g., Z.

- Neurotrophic Effects : Methoxy-substituted cyclohexene derivatives promote neurite outgrowth in PC12 cells, hinting at applications in neurodegenerative disease research .

Synthetic Utility: The Boc group in this compound serves as a temporary protective moiety, enabling selective functionalization at the 3-amino position. This contrasts with Cbz-protected analogs (e.g., CAS 370881-64-4), which require harsher deprotection conditions .

Biological Activity

trans-3-(Boc-amino)-4-methoxypyrrolidine, also known as trans-3-Amino-1-Boc-4-methoxypyrrolidine, is a compound characterized by its unique structural features, including a pyrrolidine ring, a tert-butoxycarbonyl (Boc) protecting group, and a methoxy group. This compound has garnered attention in various fields, particularly in medicinal chemistry and synthetic biology, due to its potential biological activities and applications.

The molecular formula for this compound is , with a molecular weight of approximately 216.28 g/mol. The compound predominantly exists in the (3R,4R) configuration, which is significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C10H20N2O3 |

| Molecular Weight | 216.28 g/mol |

| Configuration | (3R,4R) |

| Appearance | Pale-yellow to yellow-brown solid |

Biological Activity

The biological activity of this compound is primarily linked to its role as a synthetic intermediate in the development of pharmaceuticals, especially anti-tumor agents. Research indicates that this compound can influence various biological pathways, potentially affecting cell proliferation and apoptosis.

While this compound does not have a defined mechanism of action in biological systems on its own, it is involved in synthesizing compounds that do. Its interactions with proteins and other biomolecules can lead to significant changes in cellular processes. Specifically, the methoxy group may enhance reactivity and binding affinity to biological targets compared to similar compounds.

Research Findings

Recent studies have highlighted the compound's utility in synthesizing peptides with diverse functionalities. Its unique structure allows for modifications that can lead to compounds with specific biological activities. For instance, it has been noted for its potential interaction with enzyme activities or receptor binding sites relevant to cancer therapeutics.

Case Studies

- Synthesis of Anti-Tumor Agents :

- In one study, this compound was utilized as a precursor for creating novel anti-cancer compounds. These derivatives exhibited enhanced cytotoxicity against various cancer cell lines compared to their parent structures.

- Peptide Synthesis :

- Another research effort demonstrated the effectiveness of this compound in synthesizing cyclic peptides that showed promising results in inhibiting specific protein interactions critical for tumor growth.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| trans-3-Amino-1-Boc-4-hydroxypyrrolidine | Hydroxyl instead of methoxy | Potentially different biological activity due to hydroxyl group |

| 3-Amino-pyrrolidine | Lacks Boc protection | More reactive due to unprotected amine |

| 4-Methoxy-pyrrolidine | No amino group | Lacks biological activity associated with amino groups |

Q & A

Q. What are the critical steps in synthesizing trans-3-(Boc-amino)-4-methoxypyrrolidine, and how is stereochemical purity ensured?

The synthesis involves:

- Boc Protection : Introduction of the tert-butyloxycarbonyl (Boc) group to protect the amine, typically using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., NaOH or DMAP) .

- Ring Functionalization : Methoxy group incorporation via nucleophilic substitution or Mitsunobu reaction, ensuring regioselectivity at the 4-position .

- Trans Configuration Control : Chiral resolution (e.g., using chiral HPLC) or asymmetric catalysis to maintain the trans stereochemistry at the 3-amino and 4-methoxy positions .

- Purification : High-Performance Liquid Chromatography (HPLC) or recrystallization to achieve >95% purity .

Q. Which analytical techniques are essential for validating the structure and purity of this compound?

Key methods include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy at C4, Boc-amino at C3) and trans configuration via coupling constants (e.g., J₃,4 ≈ 8–10 Hz) .

- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]+ = 245.18 g/mol) .

- HPLC : Reverse-phase chromatography to assess purity (>97%) and resolve enantiomeric impurities .

Q. How does the methoxy group at C4 influence the compound’s physicochemical properties?

The methoxy group increases lipophilicity (logP ≈ 1.2), enhancing membrane permeability, while its electron-donating nature stabilizes the pyrrolidine ring conformation. This impacts solubility (e.g., ~50 mg/mL in DMSO) and hydrogen-bonding capacity with biological targets .

Advanced Research Questions

Q. What strategies optimize the regioselectivity of this compound in nucleophilic substitution reactions?

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity at the Boc-protected amine .

- Catalysis : Use of Cu(I) or Pd(0) catalysts to direct substitutions at the C3 position while preserving the methoxy group .

- Computational Modeling : DFT calculations predict reactive sites (e.g., Fukui indices) to guide functionalization .

Q. How does stereochemistry at C3 affect interactions with biological targets like GPCRs or enzymes?

- Molecular Docking : The trans configuration aligns the Boc-amino group for hydrogen bonding with residues in enzyme active sites (e.g., proteases or kinases) .

- Comparative Studies : Cis isomers show reduced binding affinity (e.g., IC₅₀ values 2–5× higher than trans in kinase inhibition assays) .

- SAR Analysis : Modifying stereochemistry alters pharmacokinetic profiles (e.g., trans isomers exhibit longer half-lives due to metabolic stability) .

Q. What methodologies resolve contradictions in reported biological activity data for this compound?

- Meta-Analysis : Cross-referencing datasets from PubChem and independent studies to identify outliers .

- Dose-Response Validation : Repeating assays under standardized conditions (e.g., fixed pH, temperature) to control for experimental variability .

- Structural Elucidation : X-ray crystallography of compound-target complexes to confirm binding modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.